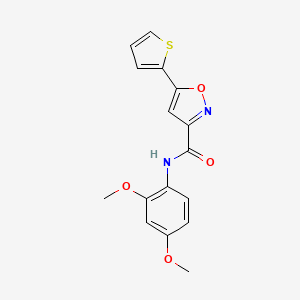![molecular formula C19H23NO B4727787 N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B4727787.png)
N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide
Vue d'ensemble
Description
N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide, also known as modafinil, is a wakefulness-promoting agent that is used to treat sleep disorders such as narcolepsy, sleep apnea, and shift work sleep disorder. It is a non-amphetamine drug that is believed to work by increasing the levels of certain neurotransmitters in the brain that are involved in regulating wakefulness and alertness.
Mécanisme D'action
Modafinil is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness and alertness. Modafinil also appears to inhibit the reuptake of dopamine, which may contribute to its stimulant effects.
Biochemical and Physiological Effects:
Modafinil has been shown to increase wakefulness, alertness, and cognitive function in both animals and humans. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant effects. Modafinil has a relatively long half-life, which allows for sustained wakefulness and alertness throughout the day.
Avantages Et Limitations Des Expériences En Laboratoire
Modafinil has several advantages for use in lab experiments. It is a non-amphetamine drug, which means that it has a lower potential for abuse and addiction compared to other stimulants. It also has a relatively low incidence of side effects, making it a safe and well-tolerated drug. However, N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide can be expensive and difficult to obtain, which may limit its use in some lab experiments.
Orientations Futures
There are several future directions for research on N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide. One area of interest is its potential use in treating addiction, depression, and anxiety disorders. Another area of interest is its effects on cognitive function and memory in healthy individuals and patients with neurodegenerative diseases. Additionally, there is a need for further research on the long-term effects of this compound use, particularly in terms of its safety and potential for abuse.
Applications De Recherche Scientifique
Modafinil has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function, memory, and attention in healthy individuals as well as patients with neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in treating addiction, depression, and anxiety disorders.
Propriétés
IUPAC Name |
N-[1-(2,5-dimethylphenyl)ethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-14-9-10-15(2)18(13-14)16(3)20-19(21)12-11-17-7-5-4-6-8-17/h4-10,13,16H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWZQSDWRYCGMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)NC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4727713.png)
![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4727716.png)
![2-{4-[4-(benzyloxy)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B4727722.png)
![3-({[(4-methyl-5-{[(3-methylbenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoic acid](/img/structure/B4727731.png)

![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B4727742.png)
![1-{3-[(cyclohexylmethyl)amino]propyl}-2-pyrrolidinone hydrochloride](/img/structure/B4727749.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}methanesulfonamide](/img/structure/B4727753.png)
![N-{5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-yl}-N'-(2,4-dichlorophenyl)urea](/img/structure/B4727759.png)

![2-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B4727780.png)
![5-[4-(2,3-dichlorophenyl)-5-phenyl-1H-imidazol-2-yl]-2-methoxyphenol](/img/structure/B4727802.png)
![N-(3,4-dimethylphenyl)-2-{[(3-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4727816.png)
![N-(2-methoxyethyl)-1-[(2-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4727820.png)